N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of indole, bromophenyl, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of 4-bromophenyl and 1H-indol-3-yl ethylamine with thiophene-2-carboxylic acid. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating biological processes such as cell signaling and gene expression . The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an isobutylphenyl group instead of bromophenyl.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of thiophene.
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C21H17BrN2OS |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2OS/c22-15-9-7-14(8-10-15)17(12-24-21(25)20-6-3-11-26-20)18-13-23-19-5-2-1-4-16(18)19/h1-11,13,17,23H,12H2,(H,24,25) |
InChI Key |
BIXPHAMUJVJKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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